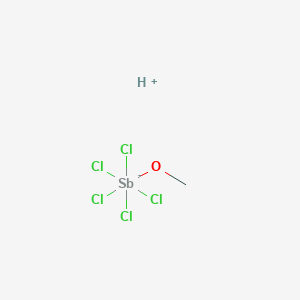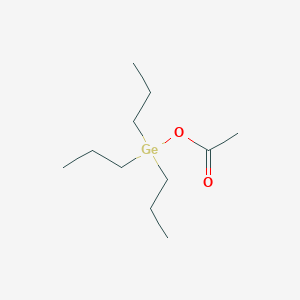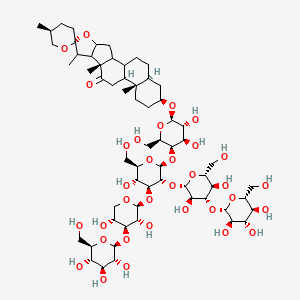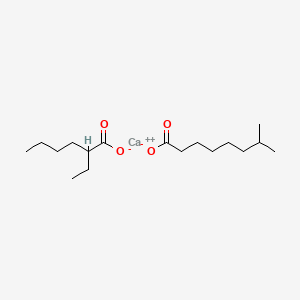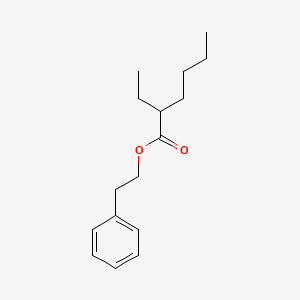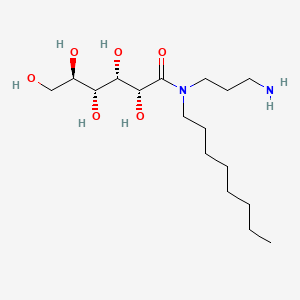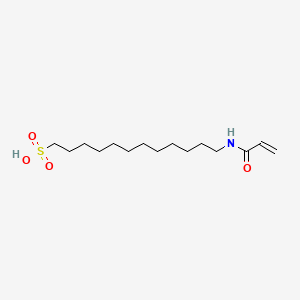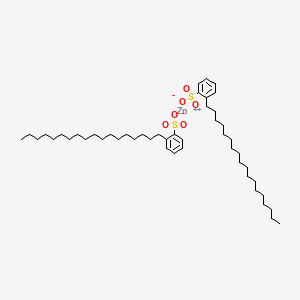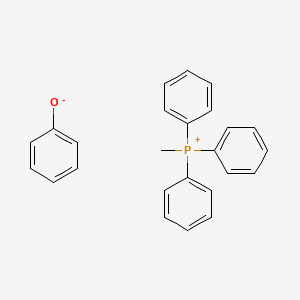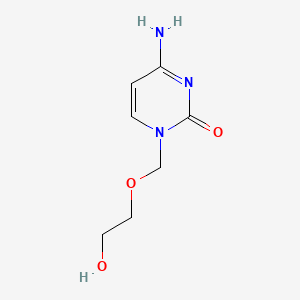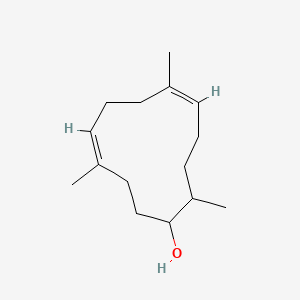
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol is an organic compound with the molecular formula C15H26O. It is a cyclododecadienol, which means it contains a twelve-membered ring with two double bonds and a hydroxyl group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethyl-5,9-cyclododecadien-1-ol typically involves the cyclization of linear precursors followed by functional group modifications.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. These methods often use metal catalysts to facilitate the cyclization and functionalization steps, ensuring higher yields and purity of the final product .
化学反应分析
Types of Reactions
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated cyclododecanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of 2,6,10-Trimethyl-5,9-cyclododecadien-1-one.
Reduction: Formation of 2,6,10-Trimethylcyclododecane.
Substitution: Formation of 2,6,10-Trimethyl-5,9-cyclododecadien-1-chloride or bromide.
科学研究应用
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,6,10-Trimethyl-5,9-cyclododecadien-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In biological systems, it may interact with enzymes and receptors, modulating their activities and leading to various physiological effects .
相似化合物的比较
Similar Compounds
2,6,10-Trimethyl-5,9-undecadienal: Similar structure but with an aldehyde group instead of a hydroxyl group.
Cyclododeca-5,9-dien-1-ol, 2-methyl-: Similar ring structure but with different substituents.
Uniqueness
2,6,10-Trimethyl-5,9-cyclododecadien-1-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of its biological activities .
属性
CAS 编号 |
85866-12-2 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC 名称 |
(4Z,8Z)-4,8,12-trimethylcyclododeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-6-4-7-13(2)10-11-15(16)14(3)9-5-8-12/h7-8,14-16H,4-6,9-11H2,1-3H3/b12-8-,13-7- |
InChI 键 |
MLYZWHCGBPQVKA-SVGXSMIJSA-N |
手性 SMILES |
CC1CC/C=C(\CC/C=C(\CCC1O)/C)/C |
规范 SMILES |
CC1CCC=C(CCC=C(CCC1O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


